Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen atoms and metal salts. The compound's name reflects its complex bicyclic structure, where the pyrido[4,3-d]pyrimidine core system indicates the fusion pattern between the pyridine and pyrimidine rings. The numerical designation [4,3-d] specifically describes the connectivity pattern, indicating that the pyrimidine ring is fused to the pyridine ring between positions 4 and 3 of the pyridine nucleus, with the fusion occurring at the d-edge of the pyrimidine system.
The tetrahydro prefix indicates the saturation of four hydrogen atoms across the bridging carbons, specifically at positions 5, 6, 7, and 8 of the fused ring system. This saturation pattern is characteristic of many biologically active pyrido[4,3-d]pyrimidine derivatives and contributes significantly to their three-dimensional conformational properties. The 6-methyl substitution refers to the methylation of the nitrogen atom at position 6 of the tetrahydropyridine ring, which enhances the compound's lipophilicity and affects its binding properties with various molecular targets.
The systematic classification places this compound within the broader category of bicyclic 6-6 systems, specifically as a member of the pyrido[4,3-d]pyrimidine family. According to chemical classification systems, this compound belongs to the class of organic sodium salts and thiolates, featuring a deprotonated sulfur atom coordinated with a sodium cation. The thiolate functionality at position 2 of the pyrimidine ring system represents a nucleophilic center that can participate in various chemical transformations and molecular recognition processes.
| Nomenclature Component | Systematic Description | Chemical Significance |
|---|---|---|
| Sodium | Metal cation | Charge neutralization of thiolate anion |
| 6-methyl | N-methylation at position 6 | Enhanced lipophilicity and binding properties |
| 5,6,7,8-tetrahydro | Saturation of bridging carbons | Three-dimensional conformational flexibility |
| pyrido[4,3-d]pyrimidine | Bicyclic fusion pattern | Core heterocyclic framework |
| 2-thiolate | Deprotonated sulfur at position 2 | Nucleophilic reactive center |
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is established as C₈H₁₀N₃NaS, with a molecular weight of 203.24 grams per mole. This formula indicates the presence of eight carbon atoms forming the bicyclic framework and methyl substituent, ten hydrogen atoms distributed across the saturated carbons and methyl group, three nitrogen atoms within the heterocyclic rings, one sodium atom functioning as the cation, and one sulfur atom providing the thiolate functionality.
The stereochemical analysis of this compound reveals several important considerations regarding its three-dimensional structure. The tetrahydropyridine ring adopts a chair-like conformation similar to cyclohexane derivatives, though the presence of the nitrogen atom and the fusion with the pyrimidine ring constrains the conformational flexibility. The 6-methyl substitution on the nitrogen atom introduces additional steric considerations that influence the preferred conformational states of the molecule.
The parent compound, 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiol, from which the sodium salt is derived, exhibits specific stereochemical properties related to the orientation of the thiol group relative to the bicyclic framework. The deprotonation to form the thiolate anion eliminates the stereochemical considerations associated with the sulfur-hydrogen bond, but the coordination with the sodium cation introduces new considerations regarding the spatial arrangement of the ion pair.
The stereochemical behavior of pyrido[4,3-d]pyrimidine derivatives is particularly important in the context of their biological activities and synthetic applications. The tetrahydropyridine ring system can exist in multiple conformational states, with the chair conformation being energetically favored in most cases. The methyl substitution at position 6 preferentially adopts an equatorial orientation to minimize steric interactions with the adjacent ring system.
Crystallographic Characterization and X-ray Diffraction Analysis
Crystallographic characterization of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional arrangement of atoms within the crystal lattice. X-ray diffraction analysis provides comprehensive structural information including chemical composition, crystal structure, crystal orientation, crystallite size, lattice strain, and preferred orientation. The technique is particularly valuable for heterocyclic compounds like pyrido[4,3-d]pyrimidines, where precise determination of bond lengths, bond angles, and intermolecular interactions is crucial for understanding their chemical behavior.
The fundamental principle underlying X-ray diffraction analysis relies on the interaction between X-ray radiation and the periodic structure of crystalline materials. X-rays have wavelengths on the order of angstroms, which corresponds to typical interatomic distances in crystalline solids, making them ideal for structural determination. When X-rays interact with the crystalline form of this compound, they undergo diffraction according to Bragg's law, producing characteristic diffraction patterns that serve as fingerprints for the specific crystal structure.
The crystallographic analysis of related pyrido[4,3-d]pyrimidine derivatives has revealed important structural features that are likely applicable to the sodium thiolate compound. Single crystal X-ray diffraction studies of similar bicyclic systems have demonstrated the planar nature of the fused ring system with the tetrahydropyridine ring adopting chair conformations. The presence of the sodium cation and thiolate anion introduces additional complexity to the crystal packing through ionic interactions and potential coordination with solvent molecules.
The crystallographic characterization process involves several critical steps for this compound. Initial crystal screening determines the quality and suitability of crystals for diffraction studies, followed by unit cell determination to establish the fundamental repeating unit of the crystal structure. Data collection involves systematic measurement of diffraction intensities across the complete reciprocal space accessible within the resolution limits of the diffractometer.
Structure solution and refinement procedures for this compound would employ direct methods to determine the initial positions of non-hydrogen atoms, followed by iterative refinement using least-squares methods. The presence of the sodium atom provides a heavy atom anchor that facilitates phase determination, while the sulfur atom contributes additional scattering power to enhance the overall quality of the diffraction data. Hydrogen atom positions can be determined from difference electron density maps or placed in calculated positions based on standard geometric parameters.
The crystal packing analysis reveals important information about intermolecular interactions that stabilize the crystal structure of this compound. The ionic nature of the compound suggests the presence of electrostatic interactions between sodium cations and thiolate anions, potentially supplemented by hydrogen bonding interactions involving the nitrogen atoms of the heterocyclic rings. These intermolecular forces significantly influence the physical properties of the crystalline material, including melting point, solubility, and stability under various environmental conditions.
| Structural Feature | Expected Characteristics | Impact on Properties |
|---|---|---|
| Sodium-Sulfur Coordination | Ionic bonding with coordination number 4-6 | Determines crystal packing and solubility |
| Bicyclic Ring Planarity | Fused rings maintain coplanarity | Affects molecular stacking and optical properties |
| Tetrahydropyridine Conformation | Chair conformation preferred | Influences molecular volume and packing efficiency |
| Intermolecular Hydrogen Bonding | N-H···N and N-H···S interactions | Stabilizes crystal structure and affects melting point |
Properties
IUPAC Name |
sodium;6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.Na/c1-11-3-2-7-6(5-11)4-9-8(12)10-7;/h4H,2-3,5H2,1H3,(H,9,10,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBJNMVJZAIGGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 220.29 g/mol
- CAS Number : 193975-33-6
Mechanisms of Biological Activity
This compound exhibits biological activity through several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been identified as an inhibitor of CDK4, which is overexpressed in various cancers. This inhibition can lead to cell cycle arrest and reduced proliferation in cancer cells .
- Antitumor Activity : Research indicates that pyrido[2,3-d]pyrimidine derivatives possess antitumor properties. The structure of this compound allows it to interact with multiple biological targets involved in tumor progression .
- Antiviral Properties : Some studies suggest that derivatives of this compound may exhibit antiviral activity by targeting specific viral enzymes or processes .
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in:
- Cancer Treatment : As a CDK inhibitor, it may be used in the treatment of various malignancies.
- Antiviral Therapies : Its potential antiviral properties could be explored for treating viral infections.
Case Studies and Research Findings
A selection of studies highlights the biological activity and therapeutic potential of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by interfering with cellular processes. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate has demonstrated antimicrobial activity against a range of pathogens. Its thiolate group contributes to its effectiveness by enhancing its interaction with microbial enzymes and disrupting critical metabolic processes .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its structural features allow it to act as a biocontrol agent against various agricultural pests. Laboratory tests have indicated that it can effectively reduce pest populations while being less harmful to beneficial insects .
Plant Growth Regulation
Research indicates that this compound can act as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors such as drought and salinity .
Material Science
Synthesis of Novel Materials
The compound serves as a precursor for the synthesis of novel materials with tailored properties. Its unique chemical structure allows for the creation of polymers and nanomaterials that exhibit enhanced electrical conductivity and thermal stability .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives exhibit structural and functional diversity, with variations in substituents, saturation, and fused rings influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural Analogues
Physicochemical Properties
- Solubility : The sodium thiolate’s ionic nature improves aqueous solubility compared to neutral analogs like 4H-pyridopyrimidines .
- Stability: Thieno-fused derivatives exhibit enhanced thermal stability due to aromatic thiophene rings, whereas saturated analogs (e.g., tetrahydropyrido) may be more prone to oxidation .
Preparation Methods
S-Alkylation and Cyclization
The mercaptopyridine-thione intermediate (e.g., 6-amino-3,5-dicyano-4-methylpyridine-2-thione) is reacted with halogenated compounds (such as α-haloketones) in ethanol with sodium acetate to afford S-alkylated derivatives. The reaction is typically refluxed for 1 hour, followed by isolation of the solid product by filtration and recrystallization.
Subsequent cyclization under basic or acidic conditions leads to closure of the pyrimidine ring, forming the bicyclic pyrido[4,3-d]pyrimidine framework.
Formation of the Sodium Thiolate Salt
Treatment of the thione-containing bicyclic compound with alcoholic sodium hydroxide (NaOH in ethanol) under reflux conditions (e.g., 6 hours) converts the thione group into the corresponding thiolate sodium salt. The reaction mixture is then poured into ice water and acidified or neutralized to precipitate the sodium thiolate salt.
This step is crucial for obtaining the sodium salt form, which is more soluble and reactive for further applications.
Detailed Preparation Procedure (Representative Example)
Reaction Scheme Summary
- The initial mercaptopyridine-thione reacts with halocompounds to form S-alkylated intermediates.
- These intermediates cyclize under basic or acidic conditions to form the tetrahydro-pyrido[4,3-d]pyrimidine core.
- Final treatment with alcoholic sodium hydroxide yields the sodium thiolate salt.
Analytical and Spectroscopic Characterization
Infrared (IR) Spectroscopy : Characteristic absorption bands include NH2 stretching (3300–3200 cm⁻¹), CN stretching (~2200 cm⁻¹), and CO stretching (~1640 cm⁻¹).
Nuclear Magnetic Resonance (NMR) : The absence of aromatic protons in some intermediates confirms successful cyclization; methyl and methylene protons appear as singlets or broad singlets consistent with the tetrahydro structure.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the formula C11H7N5OS2 for the sodium thiolate salt (M+ = 289) confirm molecular integrity.
Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages closely match calculated values, confirming purity and composition.
Comparative Table of Preparation Conditions
Additional Notes on Preparation
Alternative routes involve treatment of intermediates with ammonium acetate or aniline in acetic acid under reflux to obtain related bicyclic derivatives, which upon further treatment yield the target sodium thiolate salt.
Partial hydrogenation (tetrahydro configuration) is achieved during cyclization or reduction steps, affecting the electronic and steric properties of the final compound.
The sodium salt form is typically isolated as a crystalline solid, stable under ambient conditions, and characterized by multiple spectroscopic techniques to ensure structural confirmation.
Q & A
Q. What are the common synthetic routes for Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate?
The synthesis typically involves multi-step reactions, including cyclization of precursor heterocycles and functionalization of the pyrimidine core. Key methodologies include:
- Cyclization of amino-thiouracil derivatives with primary amines and formaldehyde under acidic conditions, as demonstrated in one-pot syntheses for related thio-pyrimidines .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time and improves yield .
- Post-synthetic modifications : The thiolate group can be introduced via nucleophilic displacement of chloro or methoxy substituents on the pyrimidine ring .
Q. How can the structure of this compound be experimentally characterized?
- X-ray crystallography : Resolve the fused bicyclic system and confirm stereochemistry, as seen in structurally related pyrido-pyrimidines (e.g., orthorhombic crystal system with unit cell parameters a = 17.921 Å, b = 18.427 Å) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/thiolate substituents.
- FT-IR : Confirm thiolate (S–Na) stretching vibrations near 450–500 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z 257.29 for a related compound) .
Q. What biological activities are associated with this compound?
- Antimicrobial activity : Derivatives of the pyrido[4,3-d]pyrimidine scaffold inhibit bacterial protein synthesis (IC₅₀ = 1.2–2.8 μM in S. aureus and E. coli), likely via binding to ribosomal subunits .
- Enzyme inhibition : The thiolate group may act as a nucleophile, targeting cysteine residues in enzymes (e.g., kinases or proteases) .
- Structural analogs show variable activity depending on substitutions; for example, ethyl carboxylate derivatives exhibit enhanced solubility and bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may accelerate cyclization steps .
- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and minimize byproducts .
Q. How do structural modifications influence biological activity?
- Substitution patterns :
- Methyl groups at position 6 enhance metabolic stability but reduce solubility .
- Thiolate vs. thioether : The sodium thiolate improves solubility, while arylthioether derivatives increase membrane permeability .
- Case study : Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate shows a 10-fold increase in antibacterial activity over non-substituted analogs .
Q. What analytical methods resolve contradictions in reported biological data?
- Dose-response profiling : Validate IC₅₀ values across multiple assays (e.g., aminoacylation/translation vs. cell viability assays) to distinguish direct inhibition from off-target effects .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess if discrepancies arise from rapid degradation .
Q. How can computational methods guide experimental design?
- Molecular docking : Predict binding modes to bacterial ribosomes (PDB: 4V7Q) or human kinases (e.g., EGFR) to prioritize analogs .
- QSAR models : Correlate logP values with antimicrobial activity to balance lipophilicity and solubility .
Q. What safety protocols are critical for handling this compound?
- Storage : Store anhydrous under argon at –20°C to prevent oxidation of the thiolate group .
- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic sulfur oxides .
Q. Tables for Key Comparisons
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 6-Methyl substitution | ↑ Metabolic stability, ↓ solubility | |
| Sodium thiolate | ↑ Solubility, ↑ reactivity with electrophiles | |
| Arylthioether linkage | ↑ Membrane permeability, ↓ plasma stability |
| Synthetic Method | Yield Range | Key Advantage |
|---|---|---|
| Microwave-assisted cyclization | 65–85% | Faster reaction time (<1 hr) |
| One-pot thiolation | 70–90% | Fewer purification steps |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
